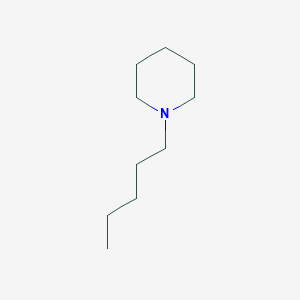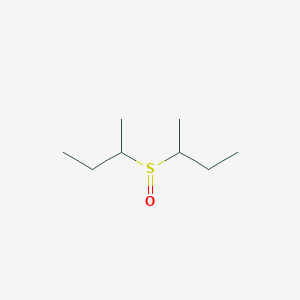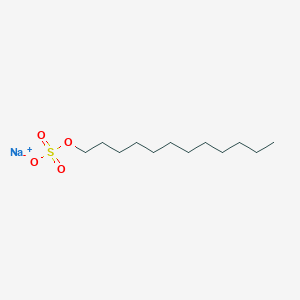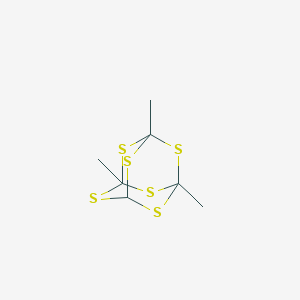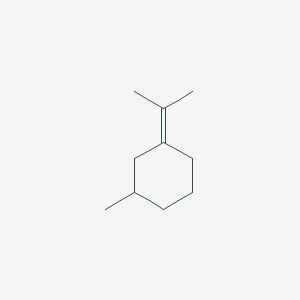
m-Menth-3(8)-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Menth-3(8)-ene is a natural compound that belongs to the class of terpenes. It is commonly found in plants such as Eucalyptus, Thyme, and Rosemary. The compound has been studied extensively due to its various biological activities.
Mecanismo De Acción
The mechanism of action of m-Menth-3(8)-ene is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including modulation of the immune system, inhibition of oxidative stress, and regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
M-Menth-3(8)-ene has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using m-Menth-3(8)-ene in lab experiments is its availability. The compound can be easily synthesized or extracted from natural sources. Additionally, the compound has been extensively studied, making it a well-characterized compound. However, one of the limitations of using m-Menth-3(8)-ene in lab experiments is its volatility. The compound is highly volatile, which may lead to loss of the compound during experiments.
Direcciones Futuras
There are various future directions for the study of m-Menth-3(8)-ene. One of the future directions is the study of the compound's potential use in the treatment of cancer and neurological disorders. Additionally, the compound's potential as an antimicrobial agent and its use in food preservation can be further explored. Furthermore, the development of novel synthesis methods for m-Menth-3(8)-ene can be explored to improve the yield and purity of the compound.
Métodos De Síntesis
M-Menth-3(8)-ene can be synthesized through various methods, including steam distillation, solvent extraction, and chemical synthesis. However, the most commonly used method is steam distillation. In this method, the plant material is subjected to high-temperature steam, which causes the release of volatile compounds, including m-Menth-3(8)-ene. The compound is then separated from the steam by cooling and condensing the steam.
Aplicaciones Científicas De Investigación
M-Menth-3(8)-ene has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders. The compound has been shown to have a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. Additionally, m-Menth-3(8)-ene has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
13828-34-7 |
|---|---|
Nombre del producto |
m-Menth-3(8)-ene |
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
1-methyl-3-propan-2-ylidenecyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h9H,4-7H2,1-3H3 |
Clave InChI |
NBSQIOVLBNJEFJ-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C(C)C)C1 |
SMILES canónico |
CC1CCCC(=C(C)C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



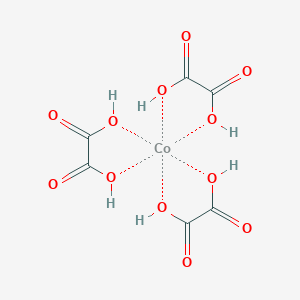
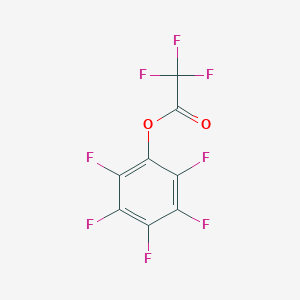
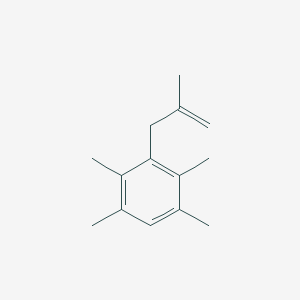
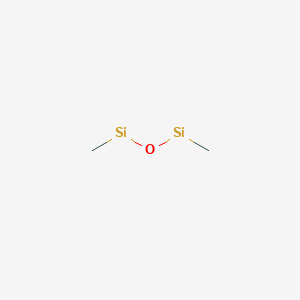
![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
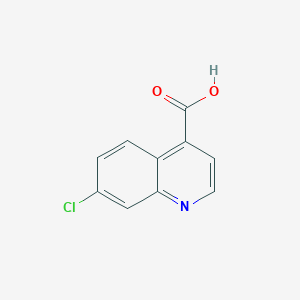
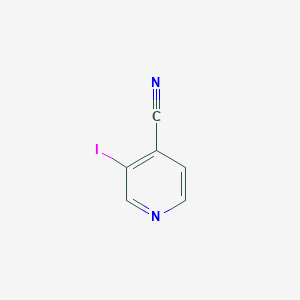
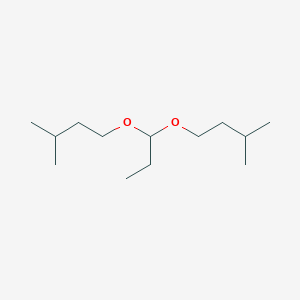
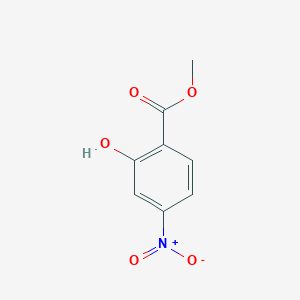
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
